Cas no 867040-34-4 (ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate)

Ethyl 1-(6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl)piperidine-4-carboxylate is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a chloro-substituted quinoline core, a 4-methoxybenzenesulfonyl group, and a piperidine-4-carboxylate ester moiety, offering versatility for further functionalization. The compound's sulfonyl and ester groups enhance its reactivity, making it a valuable intermediate in the synthesis of biologically active molecules. Its well-defined molecular architecture suggests utility in targeting specific enzymatic or receptor interactions, particularly in drug discovery for infectious diseases or cancer. The presence of both electron-withdrawing and electron-donating substituents may contribute to optimized pharmacokinetic properties.
ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate structure
867040-34-4 structure
Product Name:ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate
CAS No:867040-34-4
MF:C24H25ClN2O5S
MW:488.983704328537
CID:6044691
PubChem ID:18559645
Update Time:2025-06-10

ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate
    • 4-Piperidinecarboxylic acid, 1-[6-chloro-3-[(4-methoxyphenyl)sulfonyl]-4-quinolinyl]-, ethyl ester
    • 867040-34-4
    • ethyl 1-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate
    • F1607-1096
    • ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
    • AKOS001858190
    • ethyl 1-(6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate
    • Inchi: 1S/C24H25ClN2O5S/c1-3-32-24(28)16-10-12-27(13-11-16)23-20-14-17(25)4-9-21(20)26-15-22(23)33(29,30)19-7-5-18(31-2)6-8-19/h4-9,14-16H,3,10-13H2,1-2H3
    • InChI Key: CUDQODRPYPPBCD-UHFFFAOYSA-N
    • SMILES: N1(C2C3C(N=CC=2S(C2=CC=C(OC)C=C2)(=O)=O)=CC=C(Cl)C=3)CCC(C(OCC)=O)CC1

Computed Properties

  • Exact Mass: 488.1172708g/mol
  • Monoisotopic Mass: 488.1172708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 7
  • Complexity: 759
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 94.2Ų

Experimental Properties

  • Density: 1.330±0.06 g/cm3(Predicted)
  • Boiling Point: 666.9±55.0 °C(Predicted)
  • pka: 6.18±0.50(Predicted)

ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate Pricemore >>

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ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate Related Literature

Additional information on ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate

Introduction to Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate (CAS No. 867040-34-4)

Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate, identified by its CAS number 867040-34-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a quinoline core, combined with a piperidine moiety and various substituents, suggests that this compound may interact with biological targets in novel ways. Specifically, the 6-chloro and 4-methoxybenzenesulfonyl groups are particularly noteworthy, as they are known to influence the pharmacokinetic and pharmacodynamic profiles of related compounds.

In recent years, there has been a surge in research focused on developing new scaffolds for drug discovery. Quinoline derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The compound Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate represents an innovative approach to designing molecules that could potentially address unmet medical needs. Its structural features make it a candidate for further exploration in the development of novel therapeutic agents.

The synthesis of Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate involves a multi-step process that requires precise control over reaction conditions. The incorporation of the 1-6-chloro and 3-(4-methoxybenzenesulfonyl) groups is critical and must be performed under optimized conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve the desired structural motifs.

The pharmacological potential of Ethyl 1-6-chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-ylpiperidine-4-carboxylate has been the focus of several preliminary studies. These investigations have revealed intriguing interactions with various biological targets, including enzymes and receptors involved in critical cellular pathways. For instance, early studies suggest that this compound may exhibit inhibitory effects on certain kinases, which are known to be implicated in cancer progression. Additionally, its ability to modulate neurotransmitter receptors has also been explored, indicating potential applications in neuropharmacology.

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